molecular formula C24H26N2O4S B7695921 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide

3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide

Cat. No. B7695921
M. Wt: 438.5 g/mol
InChI Key: GTCGGQFLKOTRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Bz-423 and has been found to have promising results in various research studies. In

Mechanism of Action

The mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide involves the activation of the mitochondrial pathway of apoptosis. Bz-423 binds to the VDAC1 protein, which is found on the outer mitochondrial membrane. This binding leads to the opening of the mitochondrial permeability transition pore, which can cause the release of cytochrome c and other apoptotic factors. Bz-423 has also been found to inhibit the NF-κB signaling pathway, which can reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in various diseases, and protect neurons from damage. Bz-423 has also been found to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide in lab experiments is its specificity for the VDAC1 protein. This specificity allows for targeted activation of the mitochondrial pathway of apoptosis. Another advantage is its ability to reduce inflammation in various diseases. However, one of the limitations of using Bz-423 in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of the researchers.

Future Directions

There are several future directions for the study of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide. One direction is the development of new analogs with improved specificity and potency. Another direction is the investigation of its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the combination of Bz-423 with other drugs or therapies could be explored to enhance its efficacy. Overall, the study of this compound has promising potential for the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide involves the reaction of N-benzylsulfonamide with 4-bromobenzaldehyde, followed by a condensation reaction with 2-methoxybenzylamine. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of pure Bz-423.

Scientific Research Applications

3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Bz-423 has been shown to activate the mitochondrial pathway of apoptosis, which can lead to the death of cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases.

properties

IUPAC Name

3-[4-(benzylsulfamoyl)phenyl]-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-30-23-10-6-5-9-21(23)18-25-24(27)16-13-19-11-14-22(15-12-19)31(28,29)26-17-20-7-3-2-4-8-20/h2-12,14-15,26H,13,16-18H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCGGQFLKOTRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.